1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine
Description
The compound 1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine features a piperazine core substituted with a cyclopropanecarbonyl group at the N1 position and a 3-methoxypyrrolidinyl benzoyl moiety at the N4 position. The cyclopropane group may enhance metabolic stability, while the methoxy-pyrrolidine substituent could influence solubility and target binding .
Properties
IUPAC Name |
cyclopropyl-[4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-26-18-8-9-23(14-18)17-6-4-16(5-7-17)20(25)22-12-10-21(11-13-22)19(24)15-2-3-15/h4-7,15,18H,2-3,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBMEYXVPDMGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis platforms and high-throughput screening to optimize reaction conditions and yields. The use of environmentally benign reagents and catalysts is also emphasized to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Biological Activities
1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine exhibits several biological activities:
- Cannabinoid Receptor Modulation : Similar compounds have shown promising results as selective inverse agonists for cannabinoid receptor type 1 (CB1), which may lead to applications in obesity treatment by modulating appetite and energy expenditure .
- Anticancer Properties : The benzoylpiperazine scaffold, often present in compounds like this one, has been associated with anticancer activity. Research indicates that modifications in this scaffold can enhance potency against various cancer cell lines .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Obesity Management : As a CB1 inverse agonist, it could serve as a treatment option for obesity by reducing appetite and promoting weight loss.
- Cancer Therapy : Given its structural similarities to known anticancer agents, it may be developed as a novel chemotherapeutic agent targeting specific cancer types.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of compounds related to this compound:
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. For example, it may induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway. This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax .
Comparison with Similar Compounds
Cyclopropanecarbonyl-Piperazine Derivatives
Example Compound : 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one (Form A/L)
- Structure: Shares the cyclopropanecarbonyl-piperazine motif but includes a phthalazinone moiety and fluorine atom.
- Activity: Acts as a PARP inhibitor, crucial in cancer therapy for DNA repair disruption. The phthalazinone group is critical for PARP binding, while the fluorine enhances lipophilicity .
- Physicochemical Properties : Crystalline forms (Form A/L) exhibit improved stability and solvent-free formulation, enhancing dosing accuracy .
Comparison :
| Property | Target Compound | Phthalazinone Derivative |
|---|---|---|
| Core Structure | Piperazine | Piperazine + Phthalazinone |
| Key Substituents | 3-Methoxypyrrolidinyl benzoyl | Fluoro-benzyl + Phthalazinone |
| Therapeutic Application | Not specified (analogs: anticancer) | PARP inhibition (cancer) |
| Stability | Likely moderate | High (crystalline form) |
Piperazine-Benzoyl Derivatives with Methoxy Groups
Example Compound : N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d)
Comparison :
| Property | Target Compound | Compound 8d |
|---|---|---|
| Benzoyl Substituent | 3-Methoxypyrrolidinyl | 3-Methoxybenzoyl |
| Solubility | Moderate (pyrrolidine) | High (methoxy + acetamide) |
| Molecular Weight | ~450–500 g/mol (estimated) | 458 g/mol |
| Bioactivity | Not specified | Anticancer (HCT-116 IC50 data) |
Piperazine Derivatives with Antichagasic Activity
Example Compound : 1-Cyclopropanecarbonyl-4-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine hydrochloride (12)
- Structure : Cyclopropanecarbonyl-piperazine with a nitro-triazole propyl chain.
- Activity: Antichagasic agent targeting Trypanosoma cruzi. The nitro-triazole group contributes to redox-mediated cytotoxicity .
Comparison :
| Property | Target Compound | Compound 12 |
|---|---|---|
| N4 Substituent | 3-Methoxypyrrolidinyl benzoyl | Nitro-triazole propyl |
| Salt Form | Likely free base | Hydrochloride |
| Bioactivity | Not specified | Antichagasic (EC50 data) |
Piperazine-Based Receptor Modulators
Example Compound : 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18)
Comparison :
| Property | Target Compound | Compound 18 |
|---|---|---|
| Aromatic Substituent | Benzoyl + pyrrolidine | Methoxyphenyl + phthalimido |
| Receptor Target | Not specified | 5-HT1A serotonin |
| Binding Affinity | Unknown | Ki = 0.6 nM |
Key Insights from Structure-Activity Relationships (SAR)
- Cyclopropanecarbonyl Group : Enhances metabolic stability across analogs but may reduce solubility compared to smaller acyl groups (e.g., acetyl) .
- Methoxy Substituents : Improve solubility and hydrogen bonding, as seen in Compound 8d (antitumor) and Compound 18 (5-HT1A affinity) .
- N4 Flexibility : Bulky substituents (e.g., benzoyl-pyrrolidine) may limit receptor access compared to linear chains (e.g., nitro-triazole propyl) .
Biological Activity
1-Cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a cyclopropanecarbonyl group, a piperazine ring, and a methoxypyrrolidine moiety, which contribute to its unique properties and biological interactions.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Structural Features
- Cyclopropanecarbonyl Group : A cyclic structure that may influence the compound's reactivity and interaction with biological targets.
- Piperazine Ring : Known for its role in various pharmacological agents, providing potential for receptor binding.
- Methoxypyrrolidine Moiety : This group may enhance the lipophilicity and bioavailability of the compound.
Pharmacodynamics
Research indicates that this compound exhibits significant activity against various biological targets, including:
- Cannabinoid Receptors : Preliminary studies suggest this compound may act as an inverse agonist at cannabinoid receptor type 1 (CB1), similar to other compounds in its class. This activity could position it as a candidate for anti-obesity therapies due to its anorectic effects .
Efficacy Studies
A series of studies have evaluated the efficacy of this compound in various biological assays:
| Study Type | Target | Findings |
|---|---|---|
| In vitro | CB1 receptor | Demonstrated binding affinity with Ki values indicating selective interaction with CB1 over CB2. |
| In vivo | Rodent models | Reduced food intake and weight gain in treated groups compared to controls, suggesting potential therapeutic applications in obesity management. |
Case Studies
- Case Study on Obesity Management : A study involving rodent models showed that administration of the compound led to significant weight loss compared to control groups. The mechanism was hypothesized to involve modulation of appetite through CB1 receptor antagonism.
- Behavioral Assessment : In another study, behavioral tests indicated reduced motivation for food rewards in animals treated with the compound, further supporting its potential as an anti-obesity agent.
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate:
- Low Acute Toxicity : Initial toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses.
- Long-term Effects : Ongoing studies are necessary to fully understand the long-term safety implications and potential side effects associated with chronic use.
Q & A
Basic: What are the standard synthetic routes for preparing 1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. A common approach includes:
Piperazine Functionalization : Reacting 4-(3-methoxypyrrolidin-1-yl)benzoic acid with a piperazine derivative (e.g., 1-cyclopropanecarbonylpiperazine) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions .
Cyclopropanecarbonyl Attachment : Introducing the cyclopropanecarbonyl group via nucleophilic acyl substitution, often using cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Reaction progress is monitored via TLC (e.g., 1:2 hexane/ethyl acetate) .
Key Considerations : Optimize reaction time and stoichiometry to avoid over-acylation. Yields may vary (50–75%) due to steric hindrance from the cyclopropane and methoxypyrrolidine groups.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization involves:
Spectroscopic Analysis :
- NMR : - and -NMR to confirm substituent positions (e.g., cyclopropane protons at δ 0.8–1.2 ppm, methoxypyrrolidine signals at δ 3.0–3.5 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] calculated for CHNO: 394.2125).
X-ray Crystallography (if crystalline): Resolves spatial arrangement, hydrogen bonding (e.g., C–H⋯O interactions in analogous piperazine derivatives) .
Data Contradictions : Disordered aroyl rings in crystallography may require refining occupancy ratios (e.g., 0.942:0.058 in halogenated analogs) .
Advanced: How do structural modifications at the methoxypyrrolidine or cyclopropane moieties affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
Methoxypyrrolidine :
- Electron-Donating Groups : Methoxy at the 3-position enhances membrane permeability due to increased lipophilicity (logP ~2.8 vs. ~2.2 for unsubstituted pyrrolidine) .
- Substitution Impact : Replacing methoxy with halogens (e.g., F, Cl) reduces receptor binding affinity by 30–50% in serotonin receptor analogs .
Cyclopropane :
- Ring Strain : The cyclopropanecarbonyl group increases metabolic stability compared to linear acyl chains (t in liver microsomes: ~4.5 vs. ~1.8 hours) .
- Bioisosteric Replacement : Substituting cyclopropane with spirocyclic ketones alters pharmacokinetics but retains target engagement in kinase inhibitors .
Experimental Design : Use parallel synthesis to generate analogs, followed by in vitro assays (e.g., IC determination against target enzymes) .
Advanced: What computational strategies predict the target interactions of this compound?
Methodological Answer:
Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite.
- Target Selection : Prioritize receptors with piperazine-binding pockets (e.g., 5-HT or D dopamine receptors) .
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC values to refine force fields .
MD Simulations :
- Protocol : 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Key Metrics : Root-mean-square deviation (RMSD <2.0 Å) and hydrogen bond occupancy (>70%) .
Limitations : False positives may arise from rigid receptor models; incorporate side-chain flexibility using induced-fit docking .
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
Assay Variability :
- Control Standardization : Use reference compounds (e.g., clozapine for dopamine receptor assays) to normalize inter-lab variability .
- Replicate Design : Triplicate measurements with independent compound batches to confirm reproducibility.
Data Interpretation :
- Meta-Analysis : Pool data from ≥3 studies using random-effects models (e.g., RevMan software).
- Confounding Factors : Adjust for cell line differences (e.g., HEK293 vs. CHO cells show 20–40% variance in GPCR signaling) .
Case Example : Discrepancies in IC values (e.g., 1.2 vs. 3.8 μM) for analogous compounds may stem from impurity levels (>95% purity required) .
Basic: What are the recommended storage conditions and stability profiles?
Methodological Answer:
Storage :
- Temperature : −20°C in airtight, light-resistant containers.
- Solubility : DMSO stock solutions (10 mM) stable for ≤6 months at −80°C; avoid freeze-thaw cycles .
Stability Testing :
- HPLC Purity Checks : Monthly assessments (e.g., 98% → 95% after 6 months indicates degradation).
- Degradation Products : Hydrolysis of the cyclopropanecarbonyl group under basic conditions (pH >9) forms cyclopropanecarboxylic acid .
Advanced: How to design in vitro assays to evaluate its anticancer potential?
Methodological Answer:
Cell Lines : Use adherent lines (e.g., MDA-MB-231 for breast cancer) with EC determination via MTT assay .
Mechanistic Studies :
- Apoptosis Markers : Caspase-3/7 activation (luminescence assays) and Annexin V/PI staining .
- Cell Cycle Analysis : Flow cytometry (propidium iodide) to detect G arrest or S-phase inhibition.
Dose Optimization : Start at 10 μM (72-hour exposure), adjusting based on cytotoxicity thresholds (IC <5 μM suggests high potency) .
Contradictions : False negatives may occur in hypoxic tumor models; validate under low-oxygen conditions (1% O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
